4-Azido-2-chloro-1-methoxybenzene
CAS No.:
Cat. No.: VC18030536
Molecular Formula: C7H6ClN3O
Molecular Weight: 183.59 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H6ClN3O |
|---|---|
| Molecular Weight | 183.59 g/mol |
| IUPAC Name | 4-azido-2-chloro-1-methoxybenzene |
| Standard InChI | InChI=1S/C7H6ClN3O/c1-12-7-3-2-5(10-11-9)4-6(7)8/h2-4H,1H3 |
| Standard InChI Key | ZHEPXEZVCUINMH-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C(C=C1)N=[N+]=[N-])Cl |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
4-Azido-2-chloro-1-methoxybenzene features a benzene ring substituted with three functional groups:
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Azido group (-N₃) at the 4-position, known for its high reactivity in cycloaddition reactions such as click chemistry .
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Chlorine atom (-Cl) at the 2-position, imparting electron-withdrawing effects that influence regioselectivity in electrophilic substitutions .
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Methoxy group (-OCH₃) at the 1-position, providing electron-donating resonance stabilization to the aromatic system .
The spatial arrangement of these groups creates a steric and electronic environment conducive to selective transformations. For instance, the azido group’s linear geometry and propensity for [3+2] cycloadditions make it a key participant in bioconjugation and polymer crosslinking .
Synthesis and Manufacturing Processes
Stepwise Synthesis Pathways
The synthesis of 4-Azido-2-chloro-1-methoxybenzene typically involves sequential functionalization of a pre-substituted benzene derivative. A plausible route includes:
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Methoxylation: Introduction of the methoxy group via nucleophilic aromatic substitution (SNAr) on 2-chloro-1-nitrobenzene, followed by reduction to the amine and diazotization to yield 1-methoxy-2-chlorobenzene.
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Azidation: Displacement of a leaving group (e.g., nitro or sulfonate) at the 4-position using sodium azide (NaN₃) in polar aprotic solvents like DMF or acetonitrile .
A study on analogous systems demonstrated that azidation proceeds efficiently under catalysis by boron trifluoride-diethyl etherate (BF₃·OEt₂), achieving yields >80% under mild conditions .
One-Pot Methodologies
Recent advances in azido-coumarin synthesis highlight the utility of benzotriazole-based activators. For example, 4-hydroxycoumarin derivatives were converted to azido analogs via in situ activation with (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and subsequent displacement with NaN₃ . Adapting this protocol to 4-Azido-2-chloro-1-methoxybenzene could streamline production while minimizing isolation of reactive intermediates.
Chemical Reactivity and Functional Transformations
Click Chemistry Applications
The azido group in 4-Azido-2-chloro-1-methoxybenzene participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming stable 1,2,3-triazole linkages. This reaction is pivotal in:
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Bioconjugation: Tagging biomolecules with fluorescent probes or therapeutic agents .
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Polymer Science: Creating crosslinked hydrogels with tunable mechanical properties .
Nucleophilic and Electrophilic Reactions
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Nucleophilic Displacement: The chlorine atom at the 2-position undergoes substitution with amines or thiols, yielding derivatives with enhanced solubility or bioactivity .
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Electrophilic Aromatic Substitution: The methoxy group directs incoming electrophiles to the para position relative to itself, enabling regioselective nitration or sulfonation .
Applications in Medicinal Chemistry
Antifungal Activity
Although direct studies on 4-Azido-2-chloro-1-methoxybenzene are lacking, structurally related imidazole-azide hybrids exhibit potent activity against Candida glabrata and azole-resistant fungal strains . The azido group may enhance membrane permeability or evade efflux pump mechanisms, a hypothesis supported by SAR studies on conazole derivatives .
Comparative Analysis of Azido-Chlorobenzene Derivatives
Future Directions and Research Opportunities
Expanding Synthetic Methodologies
Developing photoaffinity labels using 4-Azido-2-chloro-1-methoxybenzene could enable protein-ligand interaction studies via UV-induced crosslinking. Additionally, flow chemistry approaches may enhance the safety and scalability of azidation steps.
Exploring Biological Targets
Screening libraries of 4-Azido-2-chloro-1-methoxybenzene derivatives against kinase or protease enzymes could uncover novel inhibitors. Computational docking studies would aid in rational design, prioritizing substituents that optimize binding affinity and pharmacokinetics.
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